molecular formula C16H16Cl3NO3 B1487832 Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-51-0

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1487832
CAS No.: 1354485-51-0
M. Wt: 376.7 g/mol
InChI Key: AROGWBQBSPHHHY-HDWCWOBCSA-N
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Description

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a chemically synthesized compound. This compound finds extensive applications in various scientific domains, including but not limited to medicinal chemistry, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is synthesized through multi-step organic reactions. The key synthetic route involves the esterification of pyrrolidine carboxylic acid followed by the introduction of the 2,4-dichloro-1-naphthyl moiety via an etherification reaction. The hydrochloride salt is formed in the final step by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors, ensuring precise temperature control and the use of efficient catalysts to optimize yield. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

  • Oxidation: Typically requires oxidizing agents like potassium permanganate.

  • Reduction: Commonly employs reducing agents such as lithium aluminum hydride.

  • Substitution: Often involves nucleophilic agents under basic conditions.

Major Products Formed

  • Oxidation: Results in the formation of corresponding ketones or carboxylic acids.

  • Reduction: Leads to the formation of alcohols or amines.

  • Substitution: Produces compounds with varied functional groups, dependent on the nucleophile used.

Scientific Research Applications

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is utilized in various research fields:

  • Chemistry: As a building block in the synthesis of complex organic molecules.

  • Biology: For studying enzyme inhibition and receptor binding.

  • Medicine: As a potential therapeutic agent in drug development, especially in the fields of oncology and neuropharmacology.

  • Industry: In the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction often involves the disruption of normal biological processes, leading to therapeutic or inhibitory effects.

Comparison with Similar Compounds

Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is unique compared to other similar compounds due to its specific molecular structure, which confers distinctive binding properties and biological activities. Similar compounds include:

  • Methyl (2S,4S)-4-[(2-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate

  • Methyl (2S,4S)-4-[(2,4-dichloro-1-phenyl)oxy]-2-pyrrolidinecarboxylate

These compounds share some structural similarities but differ in their chemical and biological profiles, making each one suitable for distinct applications and research focuses.

Properties

IUPAC Name

methyl (2S,4S)-4-(2,4-dichloronaphthalen-1-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3.ClH/c1-21-16(20)14-6-9(8-19-14)22-15-11-5-3-2-4-10(11)12(17)7-13(15)18;/h2-5,7,9,14,19H,6,8H2,1H3;1H/t9-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGWBQBSPHHHY-HDWCWOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
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